molecular formula C10H16ClNO2 B2511744 Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride CAS No. 2172455-50-2

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B2511744
CAS No.: 2172455-50-2
M. Wt: 217.69
InChI Key: QFIWYZXMWCNVCC-UHFFFAOYSA-N
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Description

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl It is known for its unique structure, which includes a cyclopropane ring and a tetrahydropyridine moiety

Scientific Research Applications

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in studies of para-alkenylation reactions.

Uniqueness

Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride is unique due to its combination of a cyclopropane ring and a tetrahydropyridine moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h2,11H,3-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIWYZXMWCNVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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